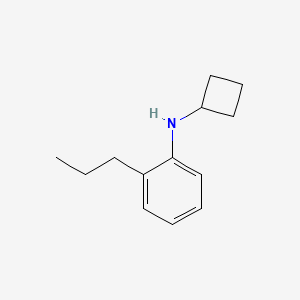
N-cyclobutyl-2-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-2-propylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the amino group is substituted with a cyclobutyl and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-propylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of aniline derivatives. For instance, the reaction of cyclobutyl bromide with 2-propylaniline in the presence of a base like potassium carbonate can yield this compound. Another method involves the reduction of nitroarenes followed by alkylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration of arenes followed by reduction and subsequent alkylation. The use of palladium-catalyzed amination reactions is also prevalent in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclobutyl-2-propylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding amines using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-2-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic effects.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-cyclobutyl-2-propylaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cyclobutylamine: Similar in structure but lacks the propyl group.
2-Propylaniline: Similar but lacks the cyclobutyl group.
Cyclobutylbenzene: Similar but lacks the amino group.
Uniqueness: N-cyclobutyl-2-propylaniline is unique due to the presence of both cyclobutyl and propyl groups attached to the aniline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
N-cyclobutyl-2-propylaniline |
InChI |
InChI=1S/C13H19N/c1-2-6-11-7-3-4-10-13(11)14-12-8-5-9-12/h3-4,7,10,12,14H,2,5-6,8-9H2,1H3 |
InChI-Schlüssel |
NABVCEJZPOXBCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=CC=C1NC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
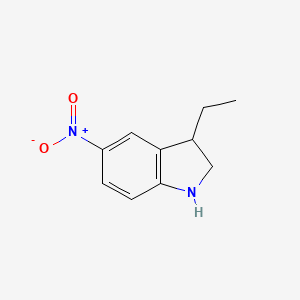
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
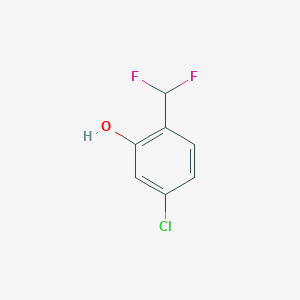
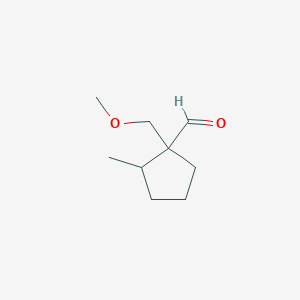
![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)
![Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate](/img/structure/B13243838.png)
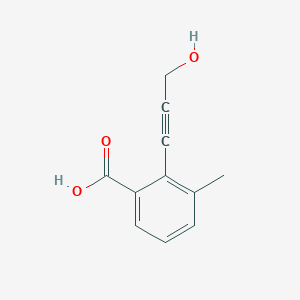

amine](/img/structure/B13243856.png)
![[3-(Cyclopropylamino)propyl]dimethylamine](/img/structure/B13243871.png)
